Levonorgestrel Impurity D Levonorgestrel Impurity D EP Levonorgestrel impurity D
Brand Name: Vulcanchem
CAS No.: 32419-58-2
VCID: VC0195242
InChI: InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
SMILES: CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Molecular Formula: C21H30O
Molecular Weight: 298.5 g/mol

Levonorgestrel Impurity D

CAS No.: 32419-58-2

Cat. No.: VC0195242

Molecular Formula: C21H30O

Molecular Weight: 298.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levonorgestrel Impurity D - 32419-58-2

Specification

CAS No. 32419-58-2
Molecular Formula C21H30O
Molecular Weight 298.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Standard InChI Key MXXKGWYLIJQEBP-XUDSTZEESA-N
Isomeric SMILES CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Canonical SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Appearance Colorless Semi-Solid

Introduction

Levonorgestrel Impurity D, with the CAS number 32419-58-2, is a specific impurity associated with the synthesis and production of levonorgestrel, a widely used synthetic progestogen in contraceptive and hormone therapy products. This impurity is crucial in the quality control and assurance processes for pharmaceuticals containing levonorgestrel, as it can affect the efficacy and safety of the final product.

Chemical Characteristics of Levonorgestrel Impurity D

Levonorgestrel Impurity D is characterized by its molecular weight of 298.23 g/mol and appears as a colorless semi-solid substance . It is stored at refrigerated temperatures between 2-8°C to maintain stability .

PropertyDescription
CAS Number32419-58-2
Molecular Weight298.23 g/mol
AppearanceColorless Semi-Solid
Storage Conditions2-8°C Refrigerator

Significance in Pharmaceutical Quality Control

In pharmaceutical manufacturing, impurities like Levonorgestrel Impurity D are monitored to ensure that the final product meets regulatory standards. The presence of impurities can affect the drug's potency, stability, and safety profile. Therefore, reference standards for such impurities are essential for analytical purposes, allowing manufacturers to detect and quantify these impurities accurately .

Regulatory Framework

The European Pharmacopoeia (Ph. Eur.) and other regulatory bodies emphasize the importance of controlling impurities in pharmaceuticals. Reference standards for impurities like Levonorgestrel Impurity D are crucial for compliance with these regulations, ensuring that drugs meet stringent quality standards .

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